REACTION_CXSMILES
|
[Br:1][C:2]1[NH:10][C:9]2[C:8](=[O:11])[NH:7][C:6](=O)[N:5]([CH3:13])[C:4]=2[N:3]=1.[CH3:14]I.[C:16](=[O:19])([O-])[O-].[K+].[K+]>CN(C)C=O.O>[Br:1][C:2]1[N:10]([CH3:14])[C:9]2[C:8](=[O:11])[N:7]([CH3:6])[C:16](=[O:19])[N:5]([CH3:13])[C:4]=2[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=2N(C(NC(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
662 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography over silica gel eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=2N(C(N(C(C2N1C)=O)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |